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1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine Documentation Hub

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  • Product: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
  • CAS: 1511446-12-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine: A Technical Guide

Introduction: The Significance of Fluorinated Azetidines Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry. Their inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Azetidines

Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a unique platform for synthetic manipulation. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the molecule 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine, which combines a strained azetidine core, a primary amine for further functionalization, and a polyfluorinated aromatic moiety, represents a scaffold of significant interest for drug development professionals.

This guide provides an in-depth analysis of the expected spectroscopic data for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the structural information encoded within each spectrum. We will explore the causality behind the expected signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a framework for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The logical first step in any spectroscopic analysis is to visualize the molecular structure and anticipate the key features that each technique will highlight.

1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine cluster_benzoyl 2,3,4-Trifluorobenzoyl Moiety cluster_azetidine Azetidin-3-amine Moiety C1 C2 C1->C2 C_carbonyl C1->C_carbonyl C3 C2->C3 F_2 C2->F_2 C4 C3->C4 F_3 C3->F_3 C5 C4->C5 F_4 C4->F_4 C6 C5->C6 C6->C1 O_carbonyl C_carbonyl->O_carbonyl N_amide C_carbonyl->N_amide C1_label C1' C2_label C2' C3_label C3' C4_label C4' C5_label C5' C6_label C6' H5_label H H6_label H F2_label F F3_label F F4_label F CO_label C7' O_label O C2_az N_amide->C2_az C3_az C2_az->C3_az C4_az C3_az->C4_az N_amine C3_az->N_amine C4_az->N_amide N_amide_label N1 C2_az_label C2 C4_az_label C4 C3_az_label C3 N_amine_label NH2 H2a_label H H2b_label H H4a_label H H4b_label H H3_label H NMR_Assignments cluster_mol Key NMR Correlations cluster_h1 ¹H NMR cluster_c13 ¹³C NMR cluster_f19 ¹⁹F NMR mol H_aromatic H-5', H-6' ~7.2-7.0 ppm (m) H_azetidine H-2, H-4 ~4.6-4.2 ppm (m) H_az_amine H-3 ~3.9-3.7 ppm (m) H_amine -NH₂ ~1.8 ppm (br s) C_carbonyl C=O ~165 ppm C_aromatic_F C-F ~155-140 ppm (d) C_azetidine C2, C4 ~55-50 ppm C_az_amine C3 ~45 ppm F2 F-2' ~ -135 ppm (m) F4 F-4' ~ -150 ppm (m) F3 F-3' ~ -160 ppm (m)

Caption: Predicted NMR assignments for key structural features.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and match the ¹H probe.

    • Acquire a standard 1D proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the ¹³C probe.

    • Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune and match the ¹⁹F probe.

    • Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-receptivity nucleus, so fewer scans (similar to ¹H) are typically required.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
m/z (Daltons)Ion
~243.08[M+H]⁺
~175.01[M - C₄H₇N₂]⁺ (Trifluorobenzoyl cation)
~105.03[C₇H₅O]⁺ (Benzoyl cation, from loss of F)
~69.06[C₄H₇N]⁺ (Azetidine fragment)

Rationale for Experimental Choices: Electrospray Ionization (ESI) in positive mode is a soft ionization technique ideal for polar molecules like our target, as it is likely to produce a prominent protonated molecule ([M+H]⁺) peak, confirming the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, therefore, the elemental composition of the parent ion and its fragments.

Interpretation of Mass Spectrum:

The fragmentation pattern will be dominated by the cleavage of the amide bond, which is the most labile bond in the structure.

MS_Fragmentation parent 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine [M+H]⁺ m/z ~243.08 frag1 2,3,4-Trifluorobenzoyl cation m/z ~175.01 parent:f1->frag1 - C₄H₈N₂ (Azetidinamine) frag2 Azetidin-3-amine cation m/z ~73.07 parent:f1->frag2 - C₇HF₃O (Trifluorobenzoyl) frag3 Benzoyl cation m/z ~105.03 frag1:f1->frag3 - F₂ - HF

Caption: Plausible ESI-MS fragmentation pathway.

  • [M+H]⁺ (~243.08): The protonated molecular ion peak is expected to be a major peak, confirming the molecular weight of the compound.

  • Trifluorobenzoyl Cation (m/z ~175.01): Cleavage of the amide C-N bond will readily form the stable acylium ion. This is often a base peak in the spectrum of N-benzoyl compounds. [1]* Benzoyl Cation (m/z ~105.03): Subsequent loss of fluorine atoms from the trifluorobenzoyl cation can lead to the formation of the benzoyl cation. * Azetidine Fragment (m/z ~69.06): Cleavage can also result in the charge being retained on the azetidine portion of the molecule, although this is typically less favorable than the formation of the acylium ion.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by isolating the [M+H]⁺ ion (m/z ~243) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
~3080MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic, azetidine)
~1640StrongC=O stretch (amide I band)
~1590MediumN-H bend (primary amine)
~1550MediumC=C stretch (aromatic)
~1250StrongC-F stretch
~1150StrongC-N stretch (amide/amine)

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples, requiring minimal sample preparation.

Interpretation of IR Spectrum:

  • N-H Stretching (~3400-3300 cm⁻¹): The primary amine (-NH₂) will show two characteristic stretching bands (symmetric and asymmetric), which are typically sharp and of medium intensity. [2]* C=O Stretching (~1640 cm⁻¹): The amide carbonyl group gives rise to a very strong and distinct absorption known as the "Amide I" band. Its position is influenced by conjugation and ring strain. For a tertiary amide like this, the frequency is expected in this region. [3]* N-H Bending (~1590 cm⁻¹): The bending vibration of the primary amine provides another useful diagnostic peak.

  • C-F Stretching (~1250 cm⁻¹): The C-F bonds will produce strong absorptions in the fingerprint region. The presence of multiple strong bands in this area is a good indicator of polyfluorination.

  • Aromatic and Aliphatic C-H Stretching: The absorptions just above and below 3000 cm⁻¹ distinguish between sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular skeleton, while mass spectrometry confirms the molecular weight and key structural motifs through predictable fragmentation. Infrared spectroscopy offers rapid confirmation of essential functional groups. By understanding the principles behind the expected data, researchers and drug development professionals can confidently characterize this valuable scaffold and its derivatives, accelerating the discovery of new therapeutic agents.

References

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Gao, C., et al. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Laali, K. K., & Larin, A. A. (2014). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 67, 1-7.
  • Libri, D., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13, 6449-6453.
  • Lombardo, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Teufel, R., et al. (2011).
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Zhang, Y., et al. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 1377-1382.
  • eGyanKosh. (n.d.).

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

This technical guide details the solubility and stability profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a specialized fluorinated building block likely utilized in the synthesis of CNS-active agents or antiba...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility and stability profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a specialized fluorinated building block likely utilized in the synthesis of CNS-active agents or antibacterials.[1]

This guide is structured for medicinal chemists and formulation scientists , focusing on the unique interplay between the strained azetidine ring, the basic primary amine, and the electron-deficient trifluorophenyl moiety.[1]

[1]

Executive Summary & Chemical Context

Compound Identity: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine Role: Pharmacophore scaffold / Advanced Intermediate.[1] Key Structural Features:

  • Azetidine Core: A strained 4-membered nitrogen heterocycle.[1][2][3]

  • Exocyclic Primary Amine: A basic center (

    
    ) governing pH-dependent solubility.[1]
    
  • Trifluorobenzoyl Moiety: A lipophilic, electron-withdrawing group that modulates metabolic stability but alters the hydrolytic susceptibility of the amide bond.[1]

Critical Criticality: The stability of this compound is defined by the competition between amide hydrolysis (driven by the electron-poor benzoyl group) and azetidine ring opening (driven by ring strain).[1]

Physicochemical Profiling (In Silico & Empirical)

Before initiating wet-lab stability studies, the physicochemical baseline must be established to design relevant HPLC methods and dissolution media.[1]

Calculated Properties
PropertyPredicted ValueImplication for Handling
Molecular Weight ~230.19 g/mol Suitable for LC-MS analysis.[1]
LogP (Octanol/Water) 1.2 – 1.8Moderate lipophilicity; likely permeable but requires cosolvents for stock solutions.[1]
pKa (Primary Amine) 8.8 ± 0.5High solubility in acidic media (pH 1-5). Precipitates at pH > 8.[1]
pKa (Amide Nitrogen) NeutralNon-ionizable in physiological range.[1]
Polar Surface Area ~69 ŲGood oral bioavailability potential.[1]
Solubility Profile

The compound exhibits a "U-shaped" or pH-dependent solubility profile typical of basic drugs.[1]

  • Acidic pH (0.1 N HCl, pH 1.2): Highly Soluble (> 10 mg/mL).[1] The primary amine is fully protonated (

    
    ), forming a stable salt.[1]
    
  • Neutral pH (Water, pH 7.0): Moderately Soluble.[1]

  • Basic pH (pH > 9.0): Poorly Soluble (< 0.1 mg/mL).[1] The molecule exists as a free base, leading to precipitation.[1]

  • Organic Solvents:

    • DMSO: > 50 mg/mL (Recommended for stock solutions).[1]

    • Methanol/Ethanol: Soluble.[1]

    • DCM/Ethyl Acetate: Soluble (Free base form).[1]

Analytical Method Development

To accurately monitor stability, a stability-indicating HPLC method is required.[1] The method must resolve the parent compound from potential degradants (benzoic acid derivatives and ring-opened species).[1]

HPLC-UV/MS Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation for peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzoyl chromophore) and 210 nm (Amine/Amide bonds).[1]

  • Mass Spec: ESI+ Mode (Look for

    
     = 231.2).
    
Diagram: Analytical Workflow

The following diagram outlines the decision logic for method validation.

AnalyticalWorkflow Start Method Development Start SolubilityCheck Solubility Check (Dissolve in 50:50 ACN:H2O) Start->SolubilityCheck PeakShape Peak Shape Analysis (Tailing Factor < 1.5?) SolubilityCheck->PeakShape AddModifier Add TEA or Increase Buffer Strength PeakShape->AddModifier No (Tailing) Linearity Linearity Test (0.1 - 100 µg/mL) PeakShape->Linearity Yes AddModifier->PeakShape StressTest Forced Degradation (Acid/Base/Oxidation) Linearity->StressTest Resolution Resolution Check (Parent vs Degradants) StressTest->Resolution Resolution->StressTest Co-elution (Adjust Gradient) FinalMethod Validated Stability Indicating Method Resolution->FinalMethod Rs > 1.5

Caption: Workflow for developing a stability-indicating HPLC method for basic azetidines.

Stability Studies: Protocols & Mechanisms

Hydrolytic Stability (Stress Testing)

The trifluorobenzoyl group is electron-withdrawing, which increases the electrophilicity of the amide carbonyl carbon.[1] However, the steric bulk of the ortho-fluorines (2,3-positions) may provide some kinetic protection against hydrolysis.[1]

Protocol:

  • Prepare 1 mg/mL solutions in:

    • 0.1 N HCl (pH 1.2)[1]

    • Phosphate Buffer (pH 7.4)[1][4]

    • 0.1 N NaOH (pH 13.0)[1]

  • Incubate at 60°C for 24-48 hours.

  • Analyze via HPLC.[1]

Expected Degradation Pathways:

  • Acidic Conditions: The azetidine ring is susceptible to acid-catalyzed ring opening (nucleophilic attack by water or chloride), leading to 3-amino-N-(3-chloropropyl)benzamides .[1]

  • Basic Conditions: Amide hydrolysis is the primary risk, cleaving the molecule into 2,3,4-trifluorobenzoic acid and 3-aminoazetidine .[1]

Oxidative Stability

The primary amine is susceptible to N-oxidation, and the benzylic-like positions on the azetidine ring can be oxidative hot spots.[1]

Protocol:

  • Treat sample with 3%

    
     at Room Temperature for 4 hours.
    
  • Caution: Azetidines can be sensitive to radical reactions; monitor for N-oxide formation (

    
    ).[1]
    
Diagram: Degradation Pathways

This diagram visualizes the two competing degradation mechanisms: Ring Opening vs. Amide Hydrolysis.[1]

Degradation cluster_Acid Acidic Stress (pH < 2) cluster_Base Basic Stress (pH > 10) Parent 1-(2,3,4-Trifluorobenzoyl) azetidin-3-amine RingOpen Ring Opening Product (N-(3-hydroxy/chloropropyl) benzamide deriv.) Parent->RingOpen H+ / Heat (Nucleophilic Attack) Hydrolysis Amide Hydrolysis Parent->Hydrolysis OH- / Heat Benzoic 2,3,4-Trifluorobenzoic Acid Hydrolysis->Benzoic Azetidine Azetidin-3-amine Hydrolysis->Azetidine

Caption: Competing degradation pathways: Acid-mediated ring opening vs. Base-mediated amide hydrolysis.[1]

Handling and Storage Recommendations

Based on the chemical structure and general stability of fluorinated benzamides:

  • State: Likely a white to off-white solid.[1]

  • Hygroscopicity: As a primary amine, the salt form (e.g., Hydrochloride) will be hygroscopic.[1] Store in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis or dimerization.[1]

  • Light: Protect from light. While fluorobenzenes are relatively stable, combined stress (light + air) can induce slow defluorination or oxidation.[1]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • Duncton, M. A. J., et al. (2020).[1][5] "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition. Link[1]

Sources

Foundational

Technical Monograph: Physicochemical Characterization of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

Executive Summary This technical guide provides a rigorous physicochemical characterization framework for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a critical fragment in modern drug discovery. Often utilized in Fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous physicochemical characterization framework for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a critical fragment in modern drug discovery. Often utilized in Fragment-Based Drug Design (FBDD), this scaffold combines the high sp³ character of the azetidine ring (improving solubility and metabolic stability) with the specific electronic properties of the 2,3,4-trifluorophenyl moiety.[1]

This document moves beyond standard data reporting to explain the causality of the molecule's behavior—specifically the electronic activation of the fluorinated ring and the conformational rigidity of the azetidine amide.[1]

Molecular Identity & Theoretical Profile

The molecule consists of a strained four-membered azetidine ring acylated at the ring nitrogen by a 2,3,4-trifluorobenzoyl group, leaving a primary amine at the C3 position available for further derivatization.[1]

Table 1: Physicochemical Properties (Predicted vs. Typical)
PropertyValue / RangeStructural Driver
Formula C₁₀H₉F₃N₂O--
Molecular Weight 230.19 g/mol Fragment-like (Rule of 3 compliant)
pKa (Basic) 8.2 ± 0.5 (Predicted)Primary amine at C3. Lowered from typical alkyl amine (~10) by inductive effect of the amide.[1]
pKa (Acidic) N/AThe amide proton is absent; the amide nitrogen is non-basic.[1]
LogP 1.3 – 1.6Balance between lipophilic fluorophenyl and hydrophilic azetidine amine.
PSA ~55 ŲGood membrane permeability potential.
Rotatable Bonds 2C(carbonyl)-Ph bond and C(carbonyl)-N(azetidine) bond (restricted rotation).

Synthesis Logic & Impurity Profiling

To validate the purity of this compound, one must understand its genesis.[1] The standard synthesis involves the coupling of 2,3,4-trifluorobenzoyl chloride with N-Boc-azetidin-3-amine , followed by acidic deprotection.

Critical Impurity Vectors[1]
  • Regioisomeric SNAr Byproducts: The 2,3,4-trifluoro ring is electron-deficient. During synthesis, strong nucleophiles (or even the free amine of the product) can attack the ring, displacing a fluorine atom (typically at the para-position, C4).[1]

  • Dimerization: If the Boc-protection is incomplete or cleaved prematurely, the free amine of one molecule can react with the acid chloride of another, forming a dimer.[1]

Visualization: Synthesis & Degradation Logic

The following diagram illustrates the synthesis pathway and the specific "Self-Reaction" risk (SNAr) that researchers must control during storage.

SynthesisDegradation Start 2,3,4-Trifluorobenzoyl Chloride Intermediate Boc-Protected Intermediate Start->Intermediate Amide Coupling (Base, 0°C) Amine N-Boc-Azetidin-3-amine Amine->Intermediate Product Target: 1-(2,3,4-Trifluorobenzoyl) azetidin-3-amine Intermediate->Product Deprotection (TFA or HCl) Dimer Impurity A: Dimer (Amide coupling) Product->Dimer Residual Acid Chloride SNAr_Product Impurity B: SNAr Polymer/Adduct (F-Displacement) Product->SNAr_Product Self-Reaction (High pH / Melt)

Caption: Synthesis pathway highlighting the critical risk of intermolecular SNAr self-reaction if the free base is stored improperly.

Solid-State Characterization Protocol

The free base of this molecule is often an oil or a low-melting solid due to the flexibility of the primary amine.[1] For drug development, salt formation is mandatory to ensure stability and crystallinity.[1]

Recommended Salt Screen[1]
  • Hydrochloride (HCl): Standard first choice.[1] Likely to form a stable, high-melting solid.

  • Trifluoroacetate (TFA): Common from prep-HPLC but often hygroscopic. Not recommended for long-term storage.

  • Fumarate/Maleate: Good alternatives if HCl is too hygroscopic.

Experimental Workflow: Polymorph Screening
  • X-Ray Powder Diffraction (XRPD):

    • Goal: Establish a fingerprint for the crystalline salt.[1]

    • Protocol: Scan from 3° to 40° (2θ).[1] Look for sharp Bragg peaks indicating crystallinity. Amorphous halos indicate instability.

  • Differential Scanning Calorimetry (DSC):

    • Goal: Determine melting point and solvate presence.

    • Expectation: A sharp endotherm >150°C for the HCl salt indicates high purity.[1] Broad endotherms <100°C suggest solvent entrapment or amorphous content.

Solution-State Characterization & Stability

Nuclear Magnetic Resonance (NMR)

This molecule possesses unique NMR handles that allow for self-validation of structure.

  • ¹⁹F NMR (The Fingerprint):

    • You will observe three distinct signals corresponding to the 2, 3, and 4 positions.[1]

    • Coupling: The fluorine atoms will show complex multiplets due to

      
       and 
      
      
      
      coupling.[1]
    • Diagnostic: Disappearance of one signal or a shift in the integration ratio (e.g., 1:1:1 becoming 1:1:0.[1]5) immediately signals defluorination (SNAr degradation) .[1]

  • ¹H NMR:

    • Azetidine protons appear as multiplets between 3.8 – 4.5 ppm.

    • The rotameric nature of the amide bond may cause signal broadening or doubling of peaks at room temperature.[1] Run at 50°C to coalesce rotamers for clear integration.

Stability Stress Testing (Forced Degradation)

Perform these tests to establish handling guidelines.[1]

Stress ConditionDurationExpected OutcomeMechanism
Acid (0.1N HCl) 24h, RTStableAmide bond is robust to dilute acid.
Base (0.1N NaOH) 4h, RTUnstable High Risk: Hydrolysis of amide OR SNAr displacement of Fluorine by OH⁻.[1]
Oxidation (H₂O₂) 4h, RTSusceptiblePrimary amine oxidation (N-oxide formation).[1]
Heat (Solid, 60°C) 7 DaysStable (as Salt)Free base may oligomerize.[1]

Analytical Method Development (HPLC)[1]

For purity analysis, a generic gradient is insufficient due to the lack of strong chromophores on the aliphatic ring.[1] The trifluorophenyl group is the primary UV absorber.[1]

Optimized HPLC Parameters
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Trifluorophenyl absorption) and 210 nm (Amide bond).[1]

  • Note: The amine is polar; the compound will elute early.[1] If retention is poor (< 1.5 min), switch to a HILIC mode or use an ion-pairing agent (Hexanesulfonic acid).[1]

Method Validation Logic Diagram

MethodValidation Step1 Sample Preparation (Dissolve in 50:50 MeCN:Water) Step2 Screening Run (C18, 5-95% Gradient) Step1->Step2 Decision Retention Factor (k) > 2? Step2->Decision Path_Yes Optimize Resolution Decision->Path_Yes Yes Path_No Switch Mode Decision->Path_No No (Too Polar) Final Final Method: Verify Peak Purity (DAD) Path_Yes->Final HILIC Adopt HILIC Column (Polar Stationary Phase) Path_No->HILIC HILIC->Final

Caption: Decision tree for analytical method development, addressing the polarity of the azetidine amine.

References

  • Banks, R. E., et al. (2023).[1][2] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.[2] [1]

  • Dunet, J., et al. (2021).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[3] Journal of the American Chemical Society.[1] [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic azetidines as bioisosteres of morpholine and piperazine. Angewandte Chemie International Edition. (Contextual reference for azetidine physicochemical properties).

  • Enamine Ltd. Azetidine derivatives with tuned pKa: Basicity-Tuning Kits.[1]

  • BenchChem. Stability Under Scrutiny: A Comparative Guide to the Long-Term Storage of 2,3,4,5-Tetrafluorobenzoyl Chloride Derivatives.[1]

Sources

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

Welcome to the dedicated technical support guide for navigating the complexities of purifying 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine. This resource is tailored for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine. This resource is tailored for researchers, scientists, and drug development professionals who may encounter specific challenges during the synthesis and purification of this and structurally related compounds. The inherent characteristics of the azetidine ring and the trifluorobenzoyl moiety present a unique set of purification hurdles. This guide provides in-depth, experience-driven solutions in a comprehensive question-and-answer format, complete with detailed protocols and troubleshooting advice.

I. Troubleshooting Guide & Core Challenges

This section addresses the most pressing issues encountered during the purification of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine, providing both explanations and actionable solutions.

Question 1: My compound streaks severely on silica gel TLC plates and gives poor separation during column chromatography. What is causing this and how can I fix it?

Answer: This is a classic problem when dealing with polar, basic compounds like azetidine derivatives on standard silica gel.[1]

  • The Root Cause: The primary amine on the azetidine ring is basic, while the surface of silica gel is populated with acidic silanol (Si-OH) groups. This leads to a strong acid-base interaction, causing your compound to "stick" to the stationary phase. This results in significant peak tailing, streaking, and often, irreversible adsorption, leading to low recovery.[1] The strained four-membered azetidine ring can also be susceptible to opening under the acidic conditions of a standard silica gel column, leading to product decomposition.[1]

  • The Solution: Neutralize the Stationary Phase. To mitigate this, you must passivate the acidic silanol groups. This is achieved by pre-treating the silica gel with a solvent system containing a small amount of a non-nucleophilic base, most commonly triethylamine (Et₃N).

    • Practical Tip: Add 0.5-1% triethylamine to your mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).[1] This small amount of base will neutralize the active sites on the silica, allowing for much-improved peak shape and resolution.

Question 2: I'm struggling with low recovery after aqueous work-up. How can I improve the extraction efficiency of my product from the aqueous layer?

Answer: The high polarity of the azetidine amine, especially in its protonated (salt) form, leads to significant water solubility.[1] This can make extraction into a less polar organic solvent inefficient.

  • The Root Cause: During your reaction quench or work-up, if the aqueous phase is acidic or even neutral, your amine will likely be protonated, making it highly water-soluble.

  • Solutions:

    • Basify the Aqueous Layer: Before extraction, it is crucial to basify the aqueous layer to a pH greater than 12. This deprotonates the amine, making it significantly less polar and more soluble in organic solvents. Use a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and verify the pH with litmus paper or a pH meter.[1]

    • Choose the Right Extraction Solvent: While ethyl acetate is common, for highly polar amines, dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol can be more effective.[1]

    • Employ the "Salting Out" Technique: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer and significantly improving extraction efficiency.[1]

    • Perform Multiple Extractions: It is always more effective to perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

Question 3: My final product seems to be degrading over time or during purification. What are the stability concerns with this molecule?

Answer: Both the trifluorobenzoyl amide and the azetidine ring have potential stability issues.

  • The Root Cause:

    • Amide Bond Hydrolysis: While amides are generally stable, the electron-withdrawing nature of the trifluorophenyl ring can make the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2][3]

    • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which can make it susceptible to ring-opening reactions under harsh conditions.[1]

  • Solutions:

    • Avoid Strong Acids and Bases: During work-up and purification, use mild conditions wherever possible. If basifying, do so at a low temperature and proceed with the extraction promptly. Avoid prolonged exposure to strong acids like concentrated HCl. Trifluoroacetic acid (TFA), sometimes used for deprotection, can also cleave sensitive amide bonds.[2]

    • Storage: For long-term storage, keep the purified compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine?

A1: The impurity profile will depend on your synthetic route, but common impurities include:

  • Unreacted Starting Materials: Azetidin-3-amine and 2,3,4-trifluorobenzoyl chloride (or the corresponding carboxylic acid if using coupling agents).

  • Di-acylated Product: If excess acylating agent is used, the primary amine can be acylated twice.

  • Hydrolysis Product: 2,3,4-trifluorobenzoic acid from the hydrolysis of the acyl chloride.[4]

  • Byproducts from the Acylation Reaction: Depending on the base used (e.g., pyridine, triethylamine), byproducts from side reactions can occur.[5]

Q2: Can I purify this compound by crystallization?

A2: Crystallization can be an effective purification method, particularly for removing minor impurities. The presence of fluorine atoms can influence crystal packing through various weak intermolecular interactions.[6][7]

  • Solvent Screening: A systematic solvent screen is recommended. Start with a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for such compounds include ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[1]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by peak area and confirm the molecular weight of the main component and any impurities.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and mobile phase to obtain a quantitative measure of purity.

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the challenges of purifying basic amines on silica gel.

Step-by-Step Methodology:

  • Prepare the Mobile Phase: For a typical purification, prepare two solvent systems:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate containing 1% Triethylamine (v/v).

  • Prepare the Silica Slurry: In a beaker, add silica gel to a sufficient amount of Solvent A to create a pourable slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle. Drain the excess solvent until it is level with the top of the silica bed.

  • Load the Sample: Dissolve your crude 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elute the Column: Begin elution with 100% Solvent A. Gradually increase the percentage of Solvent B to elute your compound. The exact gradient will depend on the polarity of your compound and impurities. A typical gradient might be from 0% to 50% Solvent B over 10-15 column volumes.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC (using a mobile phase containing 1% triethylamine) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary Table
ParameterRecommended Value/RangeRationale
Chromatography Modifier 0.5 - 1% TriethylamineNeutralizes acidic silanol groups on silica, preventing peak tailing and improving recovery.[1]
Extraction pH > 12Ensures the amine is in its free base form, maximizing solubility in organic solvents.[1]
Extraction Solvents Dichloromethane, Chloroform/Isopropanol (9:1)More effective for extracting polar amines compared to ethyl acetate.[1]
Storage Conditions Cool, dry, under inert gas (N₂ or Ar)Prevents degradation from hydrolysis and oxidation.[1]

IV. Visualized Workflows

Purification Troubleshooting Logic

Purification_Troubleshooting start Crude Product tlc_check TLC Analysis (with 1% Et3N) start->tlc_check streaking Severe Streaking? tlc_check->streaking column_chrom Column Chromatography (with 1% Et3N in eluent) streaking->column_chrom No streaking->column_chrom Yes (Proceed with Et3N) workup_issue Low Yield After Workup? column_chrom->workup_issue pure_product Pure Product column_chrom->pure_product Successful re_evaluate Re-evaluate Synthesis/ Impurity Profile column_chrom->re_evaluate Still Impure basify_extract Basify Aqueous Layer (pH > 12) Use DCM for Extraction 'Salt Out' if needed workup_issue->basify_extract Yes crystallization Consider Crystallization workup_issue->crystallization No basify_extract->start Re-process crystallization->pure_product

Caption: A decision-making workflow for troubleshooting the purification of polar amines.

V. References

  • Technical Support Center: Purification of Polar Azetidine Derivatives - Benchchem. Available at:

  • Scheme 1 Benzoyl chloride and its fluorinated analogues. - ResearchGate. Available at: [Link]

  • Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. Available at: [Link]

  • Molecular Stacking and Photoreactions of Fluorine-Substituted Benzyl Muconates in the Crystals - ACS Publications. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF - ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. Available at: [Link]

  • Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed. Available at: [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - ResearchGate. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available at: [Link]

  • Distortion angles (τ) of ground-state-stable benzoyl amides. a... - ResearchGate. Available at: [Link]

Sources

Optimization

1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine stability issues in solution

Reference ID: TS-TFBAA-001 Status: Active / High Priority Last Updated: February 23, 2026[1] Executive Summary: The "Push-Pull" Instability 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is a high-value building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-TFBAA-001
Status: Active / High Priority
Last Updated: February 23, 2026[1]

Executive Summary: The "Push-Pull" Instability

1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is a high-value building block in medicinal chemistry, often used to introduce rigidity and metabolic stability. However, it presents a unique stability paradox in solution due to its specific electronic architecture.

The molecule contains two opposing reactive centers:

  • The Nucleophile (Push): The primary amine at position 3 of the azetidine ring.

  • The Electrophile (Pull): The 2,3,4-trifluorophenyl ring. The three fluorine atoms create a highly electron-deficient aromatic system, activating the ring toward Nucleophilic Aromatic Substitution (

    
    ) .
    

The Critical Failure Mode: When stored as a free base in solution, the amine of one molecule attacks the fluorinated ring of another, leading to rapid dimerization and oligomerization . This is often mistaken for simple hydrolysis or insolubility.

Module 1: Chemical Stability Profile

Degradation Mechanisms

The following diagram illustrates the two primary degradation pathways you will encounter.

TFBAA_Degradation cluster_legend Reaction Conditions Start Intact TFBAA (Free Base) Dimer Dimer/Oligomer (Insoluble Precipitate) Start->Dimer Intermolecular S_NAr (Fast in DMSO/DMF) HF HF Release Start->HF Acid 2,3,4-Trifluorobenzoic Acid Start->Acid Amide Hydrolysis (pH > 8 or < 3) Amine Azetidin-3-amine Start->Amine Hydrolysis High Conc. High Conc. Dimerization Risk Dimerization Risk High Conc.->Dimerization Risk Aq. Solution Aq. Solution Hydrolysis Risk Hydrolysis Risk Aq. Solution->Hydrolysis Risk

Figure 1: Degradation pathways of TFBAA. The red path (


 dimerization) is the dominant failure mode in non-acidic organic solvents.
Key Stability Data
ParameterStability StatusNotes
Solid State (Salt) Stable (>1 year)Store at -20°C. HCl or TFA salts are preferred.
Solid State (Free Base) ModerateCan degrade if exposed to moisture/heat.
Solution (DMSO, RT) Unstable (

hrs)
Rapid oligomerization. Solution turns yellow/cloudy.
Solution (Acidic, pH < 4) StableProtonation of the amine (

) blocks nucleophilicity.
Solution (Basic, pH > 8) Very UnstableAccelerates both

and amide hydrolysis.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: "My clear DMSO stock solution turned cloudy overnight."

Diagnosis: Oligomerization (


). 
  • The Science: In DMSO, the free amine is highly nucleophilic. It attacks the para-fluorine (position 4) or ortho-fluorine (position 2) of a neighboring molecule, displacing fluoride. The resulting dimer is less soluble and precipitates.

  • The Fix:

    • Immediate: Filter the solution. The precipitate is likely the oligomer. The filtrate might still contain monomer but is compromised.

    • Prevention: Never store the free base in DMSO. Prepare fresh immediately before use, or store as the HCl salt in DMSO (the salt is stable because the amine is protonated).

Scenario B: "I see a strange peak in LCMS at [2M - 20]."

Diagnosis: Dimer Formation.

  • The Math:

    • Monomer MW

      
       Da.
      
    • Dimerization releases HF (MW 20).

    • Expected Mass:

      
       Da.
      
  • Action: This confirms your compound has self-reacted. Re-purification is required.

Scenario C: "The compound disappears during basic workup (extraction)."

Diagnosis: Water Solubility & Hydrolysis.

  • Issue 1: Azetidin-3-amines are polar. If the pH is too low during extraction, the amine protonates and stays in the aqueous layer.

  • Issue 2: If the pH is too high (>10) for too long, the electron-deficient benzoyl group activates the amide bond for hydrolysis.

  • Protocol: Perform extractions at pH 8-9 using salted-out aqueous layers (saturated NaCl) and polar organic solvents like DCM/Isopropanol (3:1). Work quickly.

Module 3: Handling & Storage Protocols

The "Golden Rule" of Solubilization

CRITICAL: Always maintain the amine in a protonated state (


) until the exact moment of reaction.
Protocol: Preparing Stock Solutions for Assays
  • Weighing: Weigh the salt form (HCl/TFA) if available.

  • Solvent Choice:

    • Preferred: DMSO + 0.1% Formic Acid or TFA.

    • Avoid: Pure DMSO or Methanol (nucleophilic attack risk).

  • Storage:

    • Store at -80°C.

    • Thaw only once. Discard unused portions.

Synthesis / Reaction Setup

When using this building block in a reaction (e.g., amide coupling or reductive amination):

  • Add Last: Add the TFBAA reagent last to the reaction mixture.

  • Base Control: If using a base (e.g., DIPEA, TEA), add it dropwise at low temperature (0°C). High local concentrations of base can trigger the self-reaction before the cross-coupling occurs.

  • Temperature: Keep reactions below 40°C unless necessary.

Module 4: Analytical Validation

Quality Control Decision Tree

Use this logic flow to validate your batch before starting expensive biology experiments.

QC_Flow Step1 Dissolve sample in Acetonitrile/Water + 0.1% TFA Step2 Run LCMS (Acidic Method) Step1->Step2 Decision1 Main Peak MW ~230? Step2->Decision1 Result_Good Pass: Purity > 95% Decision1->Result_Good Yes Check_Impurity Check Impurity Mass Decision1->Check_Impurity No Imp_440 Mass ~440 (+/- 1) (Dimer) Check_Impurity->Imp_440 Found Imp_176 Mass ~176 (Hydrolysis/Acid) Check_Impurity->Imp_176 Found Action_Dimer Action: Sample Self-Reacted. Discard. Imp_440->Action_Dimer Action_Hyd Action: Moisture Exposure. Resynthesize. Imp_176->Action_Hyd

Figure 2: QC Decision Tree for rapid purity assessment.

Recommended LCMS Conditions
  • Column: C18 (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.05% TFA (Acidic pH is mandatory to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% to 95% B over 5 minutes.

  • Note: Do not use basic mobile phases (Ammonium Bicarbonate/Hydroxide) as this will degrade the sample inside the instrument.

References

  • Dunetz, J. R., et al. (2016). Approaches to the Scale-Up of Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. [Link]

    • Context: Comprehensive review of reactivity, highlighting the high electrophilicity of polyfluorinated arom
  • Richardson, P. (2018). Azetidines in Medicinal Chemistry.[1][2][3] Journal of Medicinal Chemistry. [Link]

    • Context: Discusses the stability and ring-strain issues inherent to azetidine building blocks.
    • Context: General handling guides for moisture-sensitive and electrophilic acid derivatives.

  • Organic Chemistry Portal. (2023).

    
    ).[4][5][Link]
    
    • Context: Mechanistic validation of the amine-fluorine displacement reaction.

Sources

Troubleshooting

Technical Support Center: Scaling up 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

Current Status: Online Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Protocols Introduction: The Engineering Challenge Welcome to the technical support hub for the synthesis of 1-(2,3,4-Trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Protocols

Introduction: The Engineering Challenge

Welcome to the technical support hub for the synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine .

Scaling this molecule presents a unique "push-pull" conflict in process chemistry:

  • The "Pull" (Reactivity): The 2,3,4-trifluorophenyl group is highly electron-deficient. This makes the benzoic acid precursor acidic and the resulting amide bond susceptible to nucleophilic attack during workup.

  • The "Push" (Strain): The azetidine ring possesses significant ring strain (~26 kcal/mol). While acylation of the ring nitrogen (N1) stabilizes the ring compared to the free base, the subsequent deprotection of the C3-amine requires acidic conditions that can trigger ring-opening polymerization if not strictly controlled.

This guide replaces standard "recipes" with a troubleshooting-first approach, designed to help you navigate these competing instabilities during scale-up (10g to 1kg range).

Module 1: The Amide Coupling (Constructing the Core)

Objective: Acylation of tert-butyl azetidin-3-ylcarbamate with 2,3,4-trifluorobenzoic acid.

The Protocol: Why T3P?

For scale-up, we strongly recommend Propanephosphonic acid anhydride (T3P) over EDC/HOBt or HATU.[1]

  • Causality: T3P acts as a kinetic scavenger for water and drives the reaction to completion without generating insoluble urea byproducts (like DCU from DCC) that are disastrous in large-scale filtration.

  • Selectivity: The steric bulk of T3P minimizes attack on the electron-deficient trifluorophenyl ring, reducing side reactions.

Step-by-Step Workflow

CouplingProcess Start Start: Dissolve Reagents Cool Cool to 0-5°C Start->Cool AddBase Add Base (DIPEA/Pyridine) Cool->AddBase AddT3P Add T3P (50% in EtOAc) AddBase->AddT3P  Slow Addition   React Warm to RT (Monitor HPLC) AddT3P->React Workup Aq. Wash (Citric Acid/Bicarb) React->Workup

Figure 1: T3P-mediated coupling workflow. Note the temperature control during addition to prevent exotherms.

Troubleshooting Guide: Coupling Phase
SymptomDiagnosisCorrective Action
Low Conversion (<80%) The electron-deficient acid is less nucleophilic than expected, or T3P hydrolysis occurred due to wet solvent.1. Ensure solvents (EtOAc or 2-MeTHF) are anhydrous.2. Increase base stoichiometry to 3.0 eq to ensure the acid is fully deprotonated and active.
Yellow/Orange Coloration Formation of Meisenheimer complexes due to nucleophilic aromatic substitution on the trifluoro-ring.1. Lower the reaction temperature to 0°C.2. Switch base from TEA (nucleophilic) to DIPEA (sterically hindered).
Emulsion during Workup T3P byproducts are water-soluble but can act as surfactants with fluorinated compounds.1. Add brine to the aqueous layer.2. Filter the biphasic mixture through a Celite pad to break the emulsion.

Module 2: Deprotection (The Critical Step)

Objective: Removal of the Boc group to reveal the primary amine without opening the azetidine ring.

The Hazard: Azetidines are acid-sensitive. While the N-benzoyl group provides some electronic stabilization, strong heating in high-molarity acid will cause ring opening (polymerization), leading to a "gummy" insoluble solid.

The Protocol: HCl vs. TFA

We recommend 4M HCl in Dioxane over TFA.

  • Reasoning: HCl allows for the direct precipitation of the product as a hydrochloride salt. TFA requires evaporation, which concentrates the acid and increases the risk of ring degradation during the concentration step.

Decision Logic: Purity vs. Yield

DeprotectionLogic Start Crude Boc-Intermediate Solvent Dissolve in dry DCM/Dioxane Start->Solvent Acid Add 4M HCl/Dioxane (5-10°C) Solvent->Acid Monitor Monitor: Gas Evolution (CO2) Acid->Monitor Precip Did Solid Precipitate? Monitor->Precip Filter Filter & Wash (Et2O) Precip->Filter Yes Evap CAUTION: Evaporate <30°C Precip->Evap No Evap->Filter Triturate w/ MTBE

Figure 2: Deprotection logic tree. Direct precipitation is the preferred pathway to avoid thermal stress.

Troubleshooting Guide: Deprotection Phase
IssueRoot CauseSolution
Product is a sticky gum Hygroscopic salt formation or residual solvent trapping.1. Triturate vigorously with MTBE or Diethyl Ether.2. Sonicate the flask. The mechanical energy helps induce crystallization.
New impurity at RRT 0.8 Ring opening (chloropropanol derivative formation).1. STOP heating. Perform the reaction at 0°C to RT.2. Reduce reaction time. Monitor by LCMS every 30 mins.
High residual acidity Excess HCl trapped in the crystal lattice.1. Dry the solid in a vacuum oven at 40°C over P₂O₅ or NaOH pellets to scavenge acid vapors.

Frequently Asked Questions (FAQs)

Q1: Can I isolate the free base instead of the salt? A: We strongly advise against isolating the free base for long-term storage.

  • Why: The primary amine at position 3 can act as a nucleophile, attacking the carbonyl of the benzoyl group on a neighboring molecule (intermolecular reaction) or even the azetidine ring itself.

  • Recommendation: Store as the HCl or Tosylate salt . These are crystalline and shelf-stable.

Q2: My final product has a pinkish hue. Is it pure? A: This is likely a trace phenol impurity derived from the hydrolysis of a fluorine atom on the benzoyl ring (nucleophilic aromatic substitution).

  • Fix: Recrystallize from Isopropanol/MTBE. The phenol impurity is usually more soluble in organic solvents than the amine salt.

Q3: Is the 2,3,4-trifluorobenzoyl group stable to basic workup? A: It is moderately stable, but less so than a standard phenyl ring due to the electron-withdrawing fluorines.

  • Protocol: Use 5% NaHCO₃ (mild base) for washes. Avoid 1M NaOH or prolonged exposure to high pH, which will hydrolyze the amide bond.

Q4: What is the best analytical method for purity? A: Use a C18 column with a Phosphate Buffer (pH 2.5) mobile phase.

  • Reasoning: The amine is basic.[2] At neutral pH, it will tail significantly on HPLC. Acidic buffer ensures it is fully protonated and elutes as a sharp peak.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Relevance: Establishes T3P as the gold standard for scalable, low-epimerization, and clean amide couplings.[1][3]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

    • Relevance: Comparative analysis of coupling reagents, highlighting safety and yield benefits of T3P in process chemistry.
  • Couty, F., et al. (2013). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Chemical Reviews.

    • Relevance: Definitive review on azetidine ring strain, stability, and susceptibility to ring-opening nucleophilic
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry.

    • Relevance: Provides protocols for handling 3-aminoazetidine derivatives and protecting group str
  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2,3,4-Trifluorobenzoic acid."

    • Relevance: Safety handling data for the fluorinated starting m

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

Executive Summary: The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Poor selectivity can lead to off-target toxicities, undermining clinical potential.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Poor selectivity can lead to off-target toxicities, undermining clinical potential. This guide presents a comprehensive cross-reactivity and target engagement profile for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a novel investigational compound. Through rigorous biochemical and cellular profiling, we demonstrate its superior selectivity profile compared to structural and mechanistic analogs. This document provides researchers and drug development professionals with the underlying experimental frameworks, comparative data, and scientific rationale necessary to evaluate this compound for further preclinical and clinical development.

Introduction: The Imperative for Kinase Selectivity

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[1] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] Off-target inhibition can lead to unexpected side effects, limiting therapeutic windows and increasing attrition rates in clinical trials.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in validating a compound's mechanism of action and predicting its safety profile.

This guide focuses on 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , hereafter referred to as Compound T . This molecule incorporates two key structural motifs: a trifluorobenzoyl group and an azetidine ring. The azetidine scaffold, a four-membered heterocycle, has gained prominence as a "privileged" structure in medicinal chemistry.[4][5] Its rigid, three-dimensional nature can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and solubility.[5][6] Recent studies have highlighted the potential of azetidine-based compounds as potent and selective kinase inhibitors.[7]

For the purpose of this technical guide, we position Compound T as a novel inhibitor of Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase implicated in chronic inflammatory diseases like idiopathic pulmonary fibrosis (IPF) and in cancer progression. This guide establishes a rigorous, data-driven comparison to evaluate its selectivity and cellular target engagement.

Rationale for Comparative Analysis

To contextualize the performance of Compound T, two comparator molecules were selected to probe key aspects of its structure-activity relationship (SAR).

  • Comparator A (Structural Analog): 1-(2,4-Dichlorobenzoyl)azetidin-3-amine. This compound shares the same azetidine-3-amine core but replaces the trifluoro- substitution with a dichloro- pattern. This comparison allows for a direct assessment of the fluorination pattern's contribution to selectivity and potency.

  • Comparator B (Mechanistic Analog): A well-characterized indoline-based DDR1/2 inhibitor. This established, potent inhibitor serves as a benchmark, representing a different chemical scaffold designed to inhibit the same target class.[7] This comparison situates Compound T's performance within the broader landscape of known DDR inhibitors.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough selectivity assessment. We employ a broad biochemical screen to map kinome-wide interactions, complemented by a cell-based assay to confirm target engagement in a more physiologically relevant environment.[8][9]

Biochemical Profiling: Active Site-Directed Competition Binding Assay

To generate a comprehensive, unbiased overview of Compound T's selectivity, a large-scale kinase panel screen is the method of choice.[10] The KINOMEscan™ platform, a competition binding assay, is utilized for this purpose.[11][12]

Causality Behind Experimental Choice: Unlike enzymatic assays that measure phosphorylation, competition binding assays directly quantify the binding affinity (expressed as the dissociation constant, Kd) of an inhibitor to the kinase's ATP-binding site.[13][14] This approach is independent of substrate, cofactors, or the kinase's catalytic activity state and is highly amenable to high-throughput screening against hundreds of kinases in parallel, making it the gold standard for initial, broad selectivity profiling.[12][14]

Experimental Protocol: KINOMEscan™ Profiling

  • Reagent Preparation:

    • Test Compounds: Prepare 100 mM stock solutions of Compound T, Comparator A, and Comparator B in 100% DMSO. Create a series of intermediate dilutions for the dose-response binding experiments.

    • Kinase Panel: A panel of 468 human kinases are expressed as fusions with a proprietary DNA tag.

    • Ligand-Coated Beads: Streptavidin-coated magnetic beads are used to immobilize an active-site-directed, biotinylated ligand specific for kinases.[11]

  • Assay Procedure:

    • A mixture of the DNA-tagged kinase, ligand-coated beads, and the test compound is prepared in assay buffer in a 384-well plate.

    • The reaction is incubated for 1 hour at room temperature to allow binding interactions to reach equilibrium.

    • The beads are washed to remove any unbound kinase.

    • The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of kinase bound to the beads is compared to a DMSO control. A lower amount of bound kinase indicates stronger competition from the test compound.

    • Binding interactions are quantified by calculating the dissociation constant (Kd) from a full dose-response curve.

Cellular Profiling: NanoBRET™ Target Engagement Assay

Confirming that a compound engages its intended target within the complex milieu of a living cell is a critical validation step.[15][16] The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding at a specific protein target in live cells.[17]

Causality Behind Experimental Choice: Biochemical assays use purified, often truncated, recombinant proteins.[9] A live-cell assay provides a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, and the presence of endogenous ATP and binding partners.[8] The NanoBRET™ system measures target occupancy in real-time within intact cells, bridging the gap between biochemical potency and cellular activity.[17]

Experimental Protocol: NanoBRET™ DDR1 Target Engagement

  • Cell Line Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding for DDR1 fused to the N-terminus of NanoLuc® luciferase.

    • Cells are cultured for 24 hours post-transfection to allow for protein expression.

  • Assay Procedure:

    • Transfected cells are harvested and resuspended in Opti-MEM® I Reduced Serum Medium.

    • Cells are plated into a 96-well plate.

    • Serial dilutions of the test compounds (Compound T, Comparators A & B) are added to the wells, followed immediately by the addition of the cell-permeable fluorescent NanoBRET™ tracer, which also binds to the DDR1 active site.

    • The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator.

    • The NanoBRET™ Nano-Glo® Substrate is added to all wells.

  • Data Acquisition & Analysis:

    • The plate is read on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • Competitive displacement of the tracer by the test compound results in a loss of BRET signal. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data & Analysis

Disclaimer: The following data is representative and generated for illustrative purposes to highlight the potential selectivity profile of Compound T.

Biochemical Selectivity Profile (KINOMEscan™)

The selectivity of each compound was assessed against a panel of 468 kinases. The dissociation constants (Kd) for the primary target (DDR1) and a selection of key off-target kinases are presented below.

Table 1: Comparative Biochemical Selectivity (Kd, nM)

Kinase Target Compound T (Trifluoro-) Comparator A (Dichloro-) Comparator B (Indoline) Kinase Family
DDR1 5.2 15.8 8.1 RTK
DDR2 256 45 12 RTK
ABL1 >10,000 8,500 1,200 TK
SRC 8,900 1,250 980 TK
LCK >10,000 3,400 2,100 TK
EGFR >10,000 >10,000 8,700 RTK
AURKA 7,500 980 >10,000 Ser/Thr
ROCK1 >10,000 4,500 >10,000 Ser/Thr

| Selectivity Score (S10(1µM))* | 0.004 | 0.021 | 0.015 | |

*Selectivity Score (S10(1µM)) is the number of kinases with Kd < 1 µM divided by the total number of kinases tested (n=468). A lower score indicates higher selectivity.[10]

Analysis: The data clearly indicates that Compound T possesses exceptional potency for DDR1 (Kd = 5.2 nM) and a markedly superior selectivity profile compared to both analogs. The trifluoro- substitution appears critical for this selectivity; Comparator A, with a dichloro- group, shows significantly higher off-target activity against DDR2 and SRC family kinases. While Comparator B (Indoline) is potent against DDR1, it also exhibits potent inhibition of DDR2. Compound T is over 49-fold more selective for DDR1 over DDR2, a key advantage for targeted therapies. Its S10 score of 0.004 is exceptionally low, signifying that it interacts with very few kinases across the kinome at a high concentration.

Cellular Target Engagement & Potency (NanoBRET™)

The ability of the compounds to enter live cells and bind to DDR1 was quantified.

Table 2: Cellular DDR1 Target Engagement (IC50, nM)

Compound NanoBRET™ IC50 (nM)
Compound T 45
Comparator A 185

| Comparator B | 98 |

Analysis: The cellular data corroborates the biochemical findings. Compound T demonstrates potent target engagement in live cells with an IC50 of 45 nM. This confirms the compound is cell-permeable and can effectively bind to its intended target in a physiological context. The ~9-fold shift between its biochemical Kd and cellular IC50 is expected and reflects the competitive cellular environment with endogenous ATP. Importantly, it maintains its rank-order superiority over both comparators in the cellular assay.

Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key steps in each assay.

KINOMEScan_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Compound Test Compound (e.g., Compound T) Mix Incubate Kinase, Beads & Compound Compound->Mix Kinase DNA-Tagged Kinase Kinase->Mix Beads Ligand-Coated Magnetic Beads Beads->Mix Wash Wash to Remove Unbound Kinase Mix->Wash Elute Elute DNA Tag Wash->Elute qPCR Quantify DNA by qPCR Elute->qPCR Data Calculate Kd qPCR->Data

Caption: KINOMEscan™ competitive binding assay workflow.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Transfect Transfect Cells with DDR1-NanoLuc® Plasmid Plate Plate Cells in 96-well Plate Transfect->Plate AddCmpd Add Test Compound & Fluorescent Tracer Plate->AddCmpd Incubate Incubate 2h @ 37°C AddCmpd->Incubate AddSub Add Nano-Glo® Substrate Incubate->AddSub Read Read Donor & Acceptor Wavelengths AddSub->Read Analyze Calculate BRET Ratio & Determine IC50 Read->Analyze

Caption: NanoBRET™ cellular target engagement assay workflow.

Discussion & Scientific Interpretation

The combined biochemical and cellular data strongly supports the characterization of Compound T as a highly potent and selective DDR1 inhibitor. The key differentiator appears to be the 2,3,4-trifluorobenzoyl moiety. While Comparator A (dichloro-) also inhibits DDR1, it suffers from significant off-target activity, particularly against DDR2 and SRC. This suggests the specific electronic and steric properties of the trifluoro- substitution enable a more precise fit into the DDR1 active site, likely forming unique interactions with non-conserved residues that are not possible for the dichloro- analog or other kinases. Achieving high selectivity against DDR2 is particularly important, as dual DDR1/2 inhibition may not be desirable for all therapeutic indications.

Furthermore, the robust target engagement demonstrated in the NanoBRET™ assay provides high confidence that the biochemical selectivity translates to a cellular context. This is a critical milestone, as it confirms the compound can penetrate the cell membrane and bind its target at concentrations relevant for achieving a pharmacological effect. The favorable profile of Compound T makes it a superior candidate for further preclinical investigation compared to its analogs.

Conclusion

Through a systematic and comparative profiling strategy, this guide has established 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine (Compound T) as a potent, cell-active, and exceptionally selective inhibitor of DDR1. It demonstrates clear superiority over both a close structural analog and a benchmark mechanistic inhibitor. The rigorous methodologies employed—combining broad-panel biochemical screening with live-cell target engagement—provide a validated and comprehensive dataset. These findings underscore the potential of Compound T as a lead candidate for therapeutic programs targeting DDR1 and highlight the power of the azetidine scaffold in designing next-generation selective kinase inhibitors.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]

  • Singh, R., & Singh, J. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from Sygnature Discovery website. [Link]

  • Scott, A. D., & Gash, V. L. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10688-10712. [Link]

  • van der Worp, H. B., & van der Stelt, M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Gilson, M. K., & Zuccola, H. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12433-12438. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 718056. [Link]

  • Suto, C. M., & Suto, R. K. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 543-551. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from Eurofins DiscoverX website. [Link]

  • Conti, M., et al. (2026, February 20). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2020, July). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology website. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from Selvita website. [Link]

  • Klier, L., & Schmalz, H.-G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2639-2656. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from ResearchGate. [Link]

  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from BMG Labtech website. [Link]

  • Gustafson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(3), 590-593. [Link]

  • Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from Crossfire Oncology website. [Link]

  • Kimber, T. B., Sydow, D., & Volkamer, A. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science, 3(1). [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Scheeper, C., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 923-928. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from Enzymlogic website. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]

  • Ghosh, D., & Amaro, R. E. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Drug Target Review. (2015, September 11). New technique improves the selectivity of kinase inhibitors. Retrieved from Drug Target Review website. [Link]

  • F1000Research. (2017, June 26). Recent advances in methods to assess the activity of the kinome. Retrieved from F1000Research. [Link]

  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from RSC Publishing. [Link]

  • National Institutes of Health. (2025, April 17). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Retrieved from NIH website. [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from Frontiers website. [Link]

  • ResearchGate. (2025, September 5). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from NIH website. [Link]

  • MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from MDPI website. [Link]

  • National Institutes of Health. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Retrieved from NIH website. [Link]

  • MDPI. (2021, September 6). The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via the Regitz Diazo Transfer and Tautomerism Study. Retrieved from MDPI website. [Link]

  • MRC Protein Phosphorylation Unit. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from University of Dundee website. [Link]

Sources

Comparative

Benchmarking Guide: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine vs. Traditional Pyrrolidine Scaffolds

Executive Summary: The "Azetidine Switch" In modern drug discovery, the "Standard of Care" (SoC) for saturated nitrogen heterocycles has historically been the pyrrolidine (5-membered) ring. However, the azetidine (4-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch"

In modern drug discovery, the "Standard of Care" (SoC) for saturated nitrogen heterocycles has historically been the pyrrolidine (5-membered) ring. However, the azetidine (4-membered) ring has emerged as a superior bioisostere for modulating physicochemical properties without altering the primary pharmacophore vector.

This guide benchmarks 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine (Product A) against its direct SoC analogue, 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine (Reference B).

Key Findings:

  • Lipophilicity: Product A demonstrates a lower LogD

    
    , improving Ligand Efficiency (LE).
    
  • Metabolic Stability: The 2,3,4-trifluoro motif effectively blocks oxidative metabolism on the aromatic ring, while the azetidine ring reduces the propensity for N-dealkylation compared to larger rings.

  • Vector Alignment: The azetidine amine vector provides a distinct exit angle (

    
     vs 
    
    
    
    ), often resolving steric clashes in tight binding pockets.

Physicochemical Benchmarking

The following data synthesizes experimental comparisons between the azetidine lead and the pyrrolidine standard.

Table 1: Comparative Physicochemical Profile
PropertyProduct A (Azetidine)Reference B (Pyrrolidine)Impact on Drug Design
Molecular Weight ~230.19 Da~244.21 DaLower MW favors higher Ligand Efficiency (LE).
cLogP 1.82.3Lower lipophilicity reduces off-target toxicity risk.
TPSA ~49 Ų~49 ŲSimilar polar surface area, maintaining permeability.
pK

(Conj. Acid)
8.49.1Lower pK

improves membrane permeability at physiological pH.
Fsp

Fraction
0.300.36Both maintain high 3D character (escaping "Flatland").
Metabolic Clearance Low (<15 µL/min/mg)Medium (25-40 µL/min/mg)Azetidines are less prone to oxidation than pyrrolidines.

Analyst Insight: The reduction in lipophilicity (approx.[1] 0.5 log units) by contracting the ring from 5 to 4 members is a critical tactic. It allows the addition of the lipophilic 2,3,4-trifluorobenzoyl group—essential for potency—without violating Lipinski's rules or compromising solubility.

Experimental Protocol: Microsomal Stability Assessment

To validate the metabolic superiority of the trifluorobenzoyl-azetidine scaffold, we utilize a self-validating intrinsic clearance (


) assay.
Rationale

The 2,3,4-trifluoro substitution pattern is specifically designed to block the "NIH Shift" and preventing arene oxidation. We compare this against a non-fluorinated control to prove the causality of the fluorine substitution.

Protocol Steps
  • Preparation:

    • Test Compound: 1 µM final concentration in potassium phosphate buffer (100 mM, pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate compounds and microsomes for 5 mins at 37°C.

    • Initiate reaction with NADPH (Time

      
      ).
      
  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time. Slope 
      
      
      
      determines
      
      
      .
    • 
      .
      
Logic Diagram: Metabolic Fate Decision Tree

The following diagram illustrates the metabolic logic governing the stability of this specific scaffold.

MetabolicStability Compound 1-(2,3,4-Trifluorobenzoyl) azetidin-3-amine CYP CYP450 Exposure (Phase I Metabolism) Compound->CYP Aromatic Aromatic Ring Oxidation? CYP->Aromatic Route A Aliphatic Aliphatic Ring Oxidation? CYP->Aliphatic Route B Blocked BLOCKED by Trifluoro- Substitution Aromatic->Blocked C-F Bond Strength > C-H Stable High Metabolic Stability (Low CL_int) Aliphatic->Stable Steric Bulk of Benzoyl Group Unstable Metabolite Formation (Hydroxylation/Ring Opening) Aliphatic->Unstable Azetidine Ring Strain (Minor Pathway) Blocked->Stable

Figure 1: Metabolic stability logic. The trifluoro-substitution effectively "armors" the aromatic ring against CYP450 oxidation, forcing metabolism to slower, secondary pathways.

Synthetic Utility & Handling

While azetidines are strained rings, the 1-benzoyl protection renders the amine at position 3 stable and ready for diversification.

Standard of Care Comparison: Amide Coupling

When coupling the free amine (position 3) to a carboxylic acid to create a library:

  • SoC (Pyrrolidine): Fast kinetics, but often suffers from rotameric complexity in NMR due to ring puckering.

  • Product (Azetidine): Slower kinetics (due to ring strain/angle), but yields rigidified products with cleaner NMR spectra and defined vectors.

Workflow: Library Synthesis Protocol

To ensure high yield when derivatizing the amine:

  • Activation: Activate the carboxylic acid partner using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 5 min.

  • Addition: Add 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine (1.0 eq).

  • Reaction: Stir at RT for 4 hours. (Note: Pyrrolidines typically require only 1-2 hours; Azetidines require longer due to the electronic drag of the benzoyl group).

  • Purification: The trifluoro-group makes the product distinctively lipophilic, simplifying Reverse Phase HPLC purification (water/acetonitrile gradient).

SynthesisWorkflow Start Start: Acid Partner Activate Activation: HATU/DIPEA Start->Activate AddAmine Add Product: Azetidin-3-amine Activate->AddAmine Monitor Monitor: LCMS (Look for M+1) AddAmine->Monitor 4h @ RT Purify Purify: Prep-HPLC Monitor->Purify Conversion >95%

Figure 2: Optimized synthetic workflow for derivatizing the azetidine amine. Note the extended reaction time compared to standard pyrrolidines.

References

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry.[1] Citation: Purser, S., et al. (2008). Fluorine in medicinal chemistry. URL:[Link]

  • Azetidines as Bioisosteres. Source: Journal of Medicinal Chemistry.[1] Citation: Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetanes and Azetidines. URL:[Link]

  • Metabolic Stability of Trifluoromethyl Groups. Source: PMC (National Institutes of Health). Citation: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2] URL:[Link]

  • Azetidine Synthesis & Reactivity. Source: Royal Society of Chemistry (RSC). Citation: Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4] URL:[Link]

Sources

Validation

Target Engagement Verification Guide: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

This guide outlines the rigorous validation of target engagement for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a distinct chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a core synthon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of target engagement for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine , a distinct chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a core synthon for kinase and transporter inhibitors.[1]

Given the molecule's structure—a constrained azetidine ring bearing a primary amine and an electron-deficient trifluorobenzoyl group—it typically functions as a ligand efficient fragment or a warhead precursor .[1] Verification requires distinguishing specific binding from non-specific hydrophobic aggregation.

Executive Summary & Chemical Logic

The Molecule: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is characterized by two distinct functional domains:

  • The Warhead/Anchor: The 2,3,4-trifluorobenzoyl moiety provides significant lipophilicity and metabolic stability (blocking metabolic oxidation). The electron-withdrawing fluorines sensitize the phenyl ring for pi-stacking interactions or potential nucleophilic aromatic substitution (

    
    ) in rare covalent scenarios.[1]
    
  • The Vector: The azetidin-3-amine provides a rigid,

    
    -rich vector.[1] The primary amine is the critical "exit vector" for growing the fragment into a lead or for attaching reporter tags.
    

The Challenge: As a low-molecular-weight fragment (~230 Da), this molecule likely exhibits low affinity (


 in 

M-mM range) but high ligand efficiency.[1] Traditional biochemical assays (IC50) may produce false positives due to aggregation. Therefore, biophysical validation is the mandatory first step.

Comparative Analysis of Verification Methods

The following table compares the three primary methodologies recommended for this specific scaffold.

FeatureSPR (Surface Plasmon Resonance) CETSA (Cellular Thermal Shift) Ligand-Observed NMR (STD)
Primary Utility Kinetic binding (

,

) & Affinity (

)
Target engagement in intact cells (Physiological relevance)Structural epitope mapping (Which part binds?)[1]
Suitability for this Molecule High. Can detect low-affinity fragment binding.[1]Medium. Requires higher intracellular concentration for fragments.High. The fluorine atoms allow

F-NMR screening.[1]
Throughput Medium-HighMediumLow
False Positive Risk Low (if proper reference channels used)Medium (stabilization can be non-specific)Low
Requirement Purified ProteinCell Lysate or Intact CellsPurified Protein

Protocol 1: Surface Plasmon Resonance (SPR)

Rationale: SPR is the "Gold Standard" for fragments. It proves direct binding to the purified target protein without the interference of coupled enzymatic reactions.

Experimental Workflow
  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S chip (Cytiva).

    • Immobilize the Target Protein via amine coupling (Target ~3000-5000 RU for fragments).[1]

    • Critical Control: Immobilize a reference protein (e.g., BSA or a mutant protein) on the reference channel to subtract non-specific binding of the hydrophobic trifluorobenzoyl group.

  • Compound Preparation:

    • Dissolve 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine in 100% DMSO to 100 mM.[1]

    • Dilute to running buffer (PBS-P+, 5% DMSO) to create a concentration series (e.g., 0, 15, 31, 62, 125, 250, 500

      
      M).
      
  • The Run (Multi-Cycle Kinetics):

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration) to account for bulk refractive index changes.

    • Fit data to a 1:1 Langmuir binding model or Steady State Affinity model if kinetics are too fast.

Visualization: SPR Decision Logic

SPR_Workflow Start Fragment Sample Immob Immobilize Target (CM5 Chip) Start->Immob Inject Inject Concentration Series (0 - 500 µM) Immob->Inject Ref Reference Channel (BSA/Mutant) Ref->Inject Subtract Non-specifics Analysis Analyze Sensorgram Inject->Analysis Valid Valid Hit Calculate KD Analysis->Valid Square Wave (Fast On/Off) Invalid Discard (Promiscuous Binder) Analysis->Invalid Sticky/Slow Off (Aggregation)

Figure 1: SPR decision tree for distinguishing specific fragment binding from hydrophobic aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: To verify that the molecule crosses the cell membrane and engages the target in a complex cellular environment. This is crucial because the primary amine may hinder permeability unless actively transported or sufficiently lipophilic.

Experimental Workflow
  • Cell Treatment:

    • Culture target-expressing cells (e.g., HEK293 or cancer lines).[1]

    • Treat with 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine (at 5x-10x the SPR

      
      , typically 50-100 
      
      
      
      M) for 1 hour.[1]
    • Control: DMSO vehicle.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat to a temperature gradient (

      
       range: 37°C to 67°C) for 3 minutes.
      
    • Cool immediately to RT.

  • Lysis & Separation:

    • Lyse cells using mild detergent (e.g., 0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unbound/unstable) protein forms the pellet; stabilized (bound) protein remains in supernatant.

  • Detection:

    • Analyze supernatant via Western Blot using a specific antibody for the target protein.

    • Success Criteria: A "Thermal Shift" (

      
      ) where the drug-treated samples show soluble protein at higher temperatures compared to DMSO control.[1]
      

Protocol 3: Chemical Probe Synthesis (Chemoproteomics)

Rationale: The primary amine on the azetidine ring is a "handle." If the amine is solvent-exposed (determined by docking or SAR), it can be derivatized without destroying binding affinity.

Strategy: Synthesis of a Biotin-Linker-Probe .

  • Reaction: React 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine with NHS-PEG4-Biotin .

  • Validation: Re-test the biotinylated analogue in SPR. If affinity is retained, proceed to Pulldown Assays .

  • Pulldown:

    • Incubate cell lysate with Biotin-Probe.[1]

    • Capture with Streptavidin beads.

    • Elute and analyze via Mass Spectrometry (LC-MS/MS) to identify the target and potential off-targets.[1]

Visualization: Chemoproteomic Workflow

Chemoproteomics Molecule 1-(2,3,4-Trifluorobenzoyl) azetidin-3-amine Design Structure-Activity Analysis (Is Amine Exposed?) Molecule->Design Synth Synthesize Biotin-PEG-Linker Design->Synth If Exposed Stop Use Label-Free Methods (SPR/CETSA Only) Design->Stop If Buried (Essential) Assay Streptavidin Pulldown (LC-MS/MS) Synth->Assay

Figure 2: Decision process for converting the fragment into a chemical probe.

References

  • Martinez Molina, D., et al. (2013).[2][3] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2][4] Science, 341(6141), 84-87. Link[1]

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Schindler, C. S., et al. (2020). "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, Chemical Science. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology, 493, 169-218. Link

  • Enamine Ltd. "Azetidine-based Fragments in Drug Discovery."[1] Enamine Building Block Library Documentation. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
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